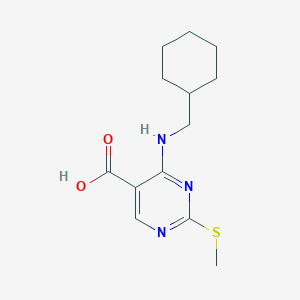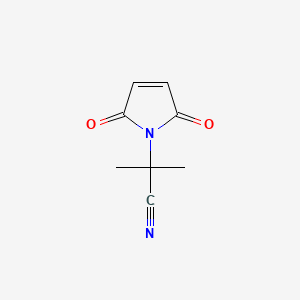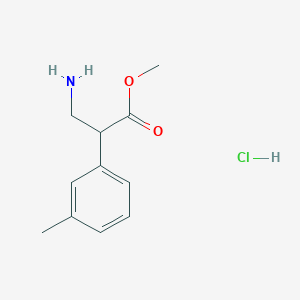
4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with potential applications in diverse scientific research. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H19N3O2S . Its InChI Code is 1S/C13H19N3O2S/c1-19-13-15-8-10 (12 (17)18)11 (16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3, (H,17,18) (H,14,15,16) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 281.38 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
Research has been conducted on the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, which are of interest due to their potential biological activities and applications in pharmaceuticals. For instance, derivatives of pyrimidine, such as 5-amino-4-(substituted amino)-2-(methylthio)pyrimidines, have been synthesized through various chemical reactions. These compounds have shown promise in fungicidal properties, highlighting their utility in developing new agricultural chemicals (Tumkevičius, Urbonas, & Vainilavicius, 2000). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives has been achieved through one-pot reactions, demonstrating the flexibility of pyrimidine chemistry in creating structurally diverse and potentially bioactive molecules (Morabia & Naliapara, 2014).
Biological Activities and Applications
The antimicrobial activities of pyrimidine derivatives have been extensively studied. New pyridothienopyrimidines and pyridothienotriazines were synthesized and evaluated for their antimicrobial properties, indicating the potential of these compounds as novel antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Furthermore, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives have been developed and tested for their antitubercular activity. Some of these compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents (Srinu et al., 2019).
Molecular Docking and Synthetic Methodologies
The synthesis of pyrimidine and its derivatives often involves innovative synthetic methodologies that can provide insight into the design of new compounds with enhanced biological activities. Molecular docking studies, for example, have been used to understand the mode of interaction between synthesized pyrimidine derivatives and biological targets, aiding in the development of compounds with specific pharmacological activities (Srinu et al., 2019). This approach highlights the importance of computational techniques in guiding the synthesis and optimization of new drugs.
Safety and Hazards
Safety data indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
Eigenschaften
IUPAC Name |
4-(cyclohexylmethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVQPWTFLTXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672851 | |
| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-52-6 | |
| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
amine hydrochloride](/img/structure/B1463462.png)



![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)


![5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

